molecular formula C11H12O B2973670 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde CAS No. 81292-68-4

1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde

Cat. No.: B2973670
CAS No.: 81292-68-4
M. Wt: 160.216
InChI Key: FITHCUPIPFVCGS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde (CAS: 81292-68-4) is a bicyclic aldehyde with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol . Structurally, it consists of a partially hydrogenated naphthalene ring system with a formyl (-CHO) group at the 2-position (Figure 1). This compound is a key intermediate in organic synthesis, particularly in photochemical homologation reactions, where it has been used to produce 2-substituted benzimidazoles with a 72% isolated yield under optimized conditions .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITHCUPIPFVCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81292-68-4
Record name 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
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Preparation Methods

1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde can be synthesized through several methods:

    Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of naphthalene in the presence of a suitable catalyst, such as nickel, to produce 1,2,3,4-tetrahydronaphthalene.

    Industrial Production: Industrially, the compound can be produced by selective hydrogenation of naphthalene followed by controlled oxidation.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde include derivatives with variations in substituents, oxidation states, and ring saturation. Below is a comparative analysis supported by experimental

Table 1: Comparative Properties of 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde 81292-68-4 C₁₁H₁₂O 160.21 High-yield precursor for benzimidazoles (72%)
5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde 30084-91-4 C₁₁H₁₂O 160.21 Used in flavor/fragrance synthesis; lower reactivity in photochemical reactions
1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde 50493-08-8 C₁₁H₁₀O₂ 174.20 Enhanced electrophilicity due to ketone group; used in stabilizing cholera sera
6-Methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid 2471-69-4 C₁₂H₁₄O₃ 206.24 Antibiotic precursor (e.g., doxorubicin); modified solubility due to -COOH group
2-Hydroxy-2-acetyl-1,2,3,4-tetrahydronaphthalene N/A C₁₂H₁₄O₂ 190.24 Key intermediate in anthracycline antibiotic synthesis

Key Findings:

Reactivity Differences :

  • The presence of a ketone group in 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde increases electrophilicity, enabling regioselective bromination at the 5,8-positions of the benzannelated ring . In contrast, the aldehyde group in 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde facilitates nucleophilic additions, as seen in its high yield (72%) in benzimidazole formation .
  • 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde exhibits lower reactivity in photochemical reactions compared to the 2-carbaldehyde isomer, likely due to steric hindrance at the 1-position .

Functional Group Impact :

  • The carboxylic acid derivative (6-Methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid ) shows enhanced water solubility (logP ~1.2) compared to the aldehyde analog (logP ~1.99), making it suitable for pharmaceutical formulations .
  • The acetylated hydroxy derivative (2-Hydroxy-2-acetyl-1,2,3,4-tetrahydronaphthalene ) is critical for synthesizing anthracycline antibiotics but requires multi-step purification due to instability .

Synthetic Utility :

  • 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde outperforms its 1-carbaldehyde isomer in flow-based photochemical reactions, achieving higher yields (72% vs. 48%) under similar conditions .
  • Dibromo-substituted derivatives of 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde demonstrate unique stabilizing effects in biomedical applications, such as cholera sera storage .

Biological Activity

1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde is an organic compound characterized by its unique structure that includes a tetrahydronaphthalene core with an aldehyde functional group. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is C11H10OC_{11}H_{10}O, with a molecular weight of approximately 174.20 g/mol. The compound features a cyclic structure that incorporates a naphthalene ring modified with an aldehyde group. Its boiling point is reported to be around 90-95°C at reduced pressure, and it has a density of 1.033 g/mL at 25°C.

The biological activity of 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is largely attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological responses.

Antioxidant Activity

Research indicates that compounds similar to 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde exhibit notable antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage. For instance, studies have shown that the compound can effectively scavenge free radicals, which is vital for maintaining cellular integrity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogenic microorganisms. This activity could be attributed to its structural features that allow it to disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-TetraloneC11H10OC_{11}H_{10}OKetone functional group
2-NaphthalenecarboxaldehydeC12H10OC_{12}H_{10}OContains an additional carboxylic group
6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthaleneC12H12O3C_{12}H_{12}O_3Methoxy substituent

These compounds differ primarily in their functional groups and structural modifications. The unique aldehyde functionality of 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde distinguishes it from others in terms of reactivity and potential applications in organic synthesis and medicinal chemistry.

Case Study 1: Antioxidant Efficacy

A study conducted by Leon-Méndez et al. assessed the antioxidant capacity of various naphthalene derivatives using DPPH and ABTS assays. The results indicated that derivatives similar to 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde exhibited significant radical scavenging activity compared to control samples .

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial activity, researchers evaluated the effectiveness of several naphthalene derivatives against common bacterial strains. The study found that 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde displayed notable inhibition against Staphylococcus aureus and Escherichia coli at varying concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of naphthalene derivatives or Friedel-Crafts acylation of tetralin. Purification often involves column chromatography using silica gel with ethyl acetate/hexane gradients, followed by recrystallization from ethanol. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (DB-5MS column) ensures ≥98% purity .

Q. Which analytical techniques are recommended for characterizing this compound, and what spectral benchmarks should be prioritized?

  • Methodological Answer : Key techniques include:

  • NMR : Compare 1H^1H and 13C^{13}C spectra against NIST reference data for carbonyl (δ ~200 ppm in 13C^{13}C) and aromatic proton signals (δ 6.5–8.0 ppm in 1H^1H) .
  • FT-IR : Validate aldehyde C=O stretch (~1700 cm1^{-1}) and aromatic C-H bends (~750–850 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion (M+^+) at m/z 174.1 and fragmentation patterns using electron ionization (EI) .

Q. What safety protocols are critical when handling 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) and conduct reactions in fume hoods to avoid inhalation. Store under inert atmosphere (argon) at 2–8°C to prevent oxidation. Spills should be neutralized with sodium bicarbonate and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?

  • Methodological Answer : Cross-validate experimental measurements (e.g., bomb calorimetry) with computational methods (DFT calculations at B3LYP/6-311+G(d,p) level). Discrepancies may arise from isomerization or impurities; use high-purity samples (>99%) and replicate trials. Reference NIST’s Standard Reference Data for benchmarking .

Q. What strategies are effective in resolving stereochemical ambiguities in derivatives of 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde?

  • Methodological Answer : For chiral derivatives (e.g., enantiomers at C2), employ:

  • Chiral HPLC : Use Chiralpak® IA or IB columns with hexane/isopropanol gradients.
  • Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to assign absolute configurations .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangements .

Q. How can computational modeling predict reactivity in nucleophilic addition reactions involving the aldehyde group?

  • Methodological Answer : Perform DFT studies (e.g., Gaussian 16) to map frontier molecular orbitals (FMOs). The LUMO energy of the aldehyde group (~-1.5 eV) indicates susceptibility to nucleophilic attack. Solvent effects (e.g., toluene vs. DMF) can be modeled using PCM (Polarizable Continuum Model) .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Optimize reaction parameters via DoE (Design of Experiments):

  • Temperature : Maintain 0–5°C during acylation to suppress polyalkylation.
  • Catalyst Loading : Use 1–2 mol% of Lewis acids (e.g., AlCl3_3) to minimize side reactions.
  • In Situ Monitoring : Employ ReactIR™ to track aldehyde formation and adjust stoichiometry dynamically .

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